But-2-ene-1,4-diyl diacetate

Description

Contextualization of But-2-ene-1,4-diyl Diacetate within Unsaturated Ester Chemistry Research

Unsaturated esters are a significant class of organic compounds characterized by the presence of both an ester functional group and a carbon-carbon double or triple bond. tandfonline.com This combination of functionalities makes them valuable intermediates in a wide array of chemical transformations. Research in this area often focuses on developing novel synthetic methodologies and exploring their application in creating complex molecules, including polymers and biologically active compounds. elsevierpure.comresearchgate.net

The reactivity of unsaturated esters is diverse; the double bond can participate in reactions like metathesis, hydrogenation, and cycloadditions, while the ester group can undergo hydrolysis or transesterification. tandfonline.comelsevierpure.com Recent trends in the chemistry of unsaturated esters include the development of catalytic systems for their efficient and selective synthesis. elsevierpure.com this compound, as a symmetric α,ω-difunctional unsaturated ester, is a key substrate in this field, particularly in reactions that aim to introduce functionality at both ends of a carbon chain. beilstein-journals.orgsemanticscholar.org Its utility in sustainable chemistry, for instance in the cross-metathesis of oleochemicals derived from renewable resources, highlights its relevance in modern research. beilstein-journals.orgsemanticscholar.org

Historical Perspective of Academic Inquiry into 1,4-Diacetate Structures

The academic investigation of diacetate structures, more broadly known as acylals, dates back to the mid-19th century. mdpi.com The first description of a related structure, ethylidene diacetate, was reported by Geuther during his investigations into the reactions of aldehydes with acids. mdpi.com These early studies laid the groundwork for understanding the formation and reactivity of molecules containing two acetate (B1210297) groups attached to a carbon framework.

The study of 1,4-diacetate structures, specifically those with a butane (B89635) backbone like 1,4-diacetoxybutane (B1202567) (the saturated analogue of this compound), evolved as part of the broader exploration of diols and their derivatives. nih.gov These compounds were recognized as useful intermediates and precursors in polymer chemistry. The introduction of a double bond, as seen in this compound, significantly expanded the synthetic possibilities, attracting interest from researchers in organometallic catalysis and stereoselective synthesis. acs.org The development of palladium-catalyzed reactions in the latter half of the 20th century provided a major impetus for investigating the transformations of allylic diacetates like this compound, establishing them as key synthons in asymmetric synthesis. acs.org

Significance of this compound in Organic Synthesis and Chemical Transformations Research

This compound, particularly its (Z)-isomer, is a highly significant substrate in contemporary organic synthesis due to its predictable reactivity in several key transformations. Its symmetrical structure and the presence of two leaving groups make it an ideal partner in catalysis.

One of its most prominent applications is in olefin cross-metathesis. beilstein-journals.orgsemanticscholar.org Research has shown that the cross-metathesis of cis-2-butene-1,4-diyl diacetate with methyl oleate (B1233923), a renewable oleochemical, can be achieved with high selectivity and near-quantitative conversion using ruthenium catalysts. beilstein-journals.orgsemanticscholar.org This reaction produces valuable α,ω-difunctional monomers that are precursors for sustainable polymers. beilstein-journals.orgsemanticscholar.org The choice of the cis-isomer is crucial, as the trans-isomer is significantly less reactive in forming the necessary metallacyclobutane intermediate. beilstein-journals.orgsemanticscholar.org

The compound is also a cornerstone in palladium-catalyzed reactions. acs.org It undergoes palladium(II)-catalyzed isomerization, where the (Z)-isomer can be converted into a mixture containing the (E)-isomer and the rearranged 1,2-diacetoxy-3-butene. researchgate.net The course of this isomerization is heavily influenced by the solvent, with different intermediates being favored in solvents like THF versus DMF. researchgate.net Furthermore, this compound is a classic substrate for palladium-catalyzed asymmetric allylic substitution reactions. acs.org These reactions allow for the desymmetrization of the meso-diacetate starting material to create chiral molecules, which are of great importance in medicinal chemistry and materials science. acs.org

Additionally, this compound serves as a precursor for other useful synthetic intermediates. researchgate.net For example, enzymatic hydrolysis using porcine pancreas lipase (B570770) (PPL) can selectively produce monoacylates of 2-substituted (Z)-but-2-ene-1,4-diols. researchgate.netresearchgate.netresearchgate.net This regioselective transformation provides access to valuable chiral building blocks that would be challenging to prepare using other methods. researchgate.netresearchgate.net

Research Findings

Catalytic Performance in Cross-Metathesis

The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate has been optimized to favor the formation of desired cross-products over self-metathesis products. The reaction temperature was found to be a key parameter.

| Catalyst | Temperature (°C) | Yield of Cross-Products (%) | Yield of Self-Metathesis Products (%) |

| [Ru]-7 | 30 | 55 | 29 |

| [Ru]-7 | 40 | 69 | 18 |

| [Ru]-7 | 50 | 77 | 10 |

Data sourced from a study on the ruthenium-catalyzed cross-metathesis of methyl oleate. beilstein-journals.org The study found that increasing the temperature to 50 °C required thermal activation of the diacetate and increased the yield of cross-metathesis products while hindering the self-metathesis of methyl oleate. beilstein-journals.org

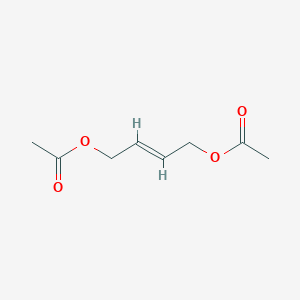

Structure

2D Structure

Properties

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for But 2 Ene 1,4 Diyl Diacetate

Catalytic Approaches to the Synthesis of But-2-ene-1,4-diyl Diacetate

Catalysis offers powerful tools for the synthesis of this compound, enabling milder reaction conditions, higher yields, and improved selectivity compared to traditional stoichiometric methods. Various catalytic systems, including those based on transition metals, organocatalysts, and enzymes, have been successfully employed.

Transition Metal-Catalyzed Routes to this compound

Transition metal catalysts are paramount in modern organic synthesis, and their application to the formation of this compound has led to significant advancements. Palladium and ruthenium catalysts, in particular, have demonstrated remarkable efficacy.

A notable palladium-catalyzed method involves the addition of alkylboronic acids to but-2-yne-1,4-diyl diacetate, yielding 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.net This reaction proceeds with good yields for various alkylboronic acids, although substrates containing certain aryl or vinyl groups may result in lower yields. researchgate.net

Ruthenium-catalyzed cross-metathesis is another powerful strategy. For instance, the cross-metathesis of methyl oleate (B1233923) with cis-2-butene-1,4-diyl diacetate, utilizing various phosphine (B1218219) and N-heterocyclic carbene (NHC) ruthenium catalysts, produces valuable α,ω-difunctionalized monomers. beilstein-journals.org Optimization of reaction conditions, such as catalyst loading and temperature, allows for high conversions and selectivity. beilstein-journals.org Specifically, Schiff base ruthenium catalysts have been shown to be highly effective, enabling the reaction to proceed with relatively low catalyst loading under mild conditions. beilstein-journals.org

The isomerization of the double bond in this compound is another important transformation often catalyzed by transition metals. Ruthenium catalysts like Grubbs G2 and Hoveyda-Grubbs HG2 can facilitate rapid isomerization with high yields. Palladium(II) catalysts have also been shown to effectively isomerize (Z)-1,4-diacetoxy-2-butene to its (E)-isomer. researchgate.net

Table 1: Transition Metal-Catalyzed Syntheses of this compound Derivatives

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Palladium catalyst | Alkylboronic acids, but-2-yne-1,4-diyl diacetate | 2-Substituted (Z)-but-2-ene-1,4-diyl diacetates | 14-76 | researchgate.net |

| Ruthenium catalysts | Methyl oleate, cis-2-butene-1,4-diyl diacetate | Methyl 11-acetoxyundec-9-enoate, undec-2-enyl acetate (B1210297) | High conversion | beilstein-journals.org |

| Grubbs G2, Hoveyda-Grubbs HG2 | cis-2-Butene-1,4-diyl diacetate | trans-2-Butene-1,4-diyl diacetate | High | |

| Pd(PPh3)4 | (Z)-1,4-Diacetoxy-2-butene | (E)-1,4-Diacetoxy-2-butene | - | researchgate.net |

Organocatalytic Strategies for this compound Formation

While transition metal catalysis is prevalent, organocatalysis has emerged as a complementary and often more sustainable approach. These metal-free catalysts can offer unique reactivity and selectivity profiles. Although specific examples of organocatalytic synthesis of the parent this compound are less common in the literature, related transformations highlight the potential of this strategy. For instance, N-heterocyclic carbenes (NHCs), which are also used as ligands in organometallic catalysis, can function as organocatalysts in their own right for various acylation and esterification reactions. The pyridine-catalyzed acylation of 2-butene-1,4-diol (B106632) with acetic anhydride (B1165640) is a classic example of an organocatalytic approach to synthesizing the diacetate. beilstein-journals.orgresearchgate.net

Enzyme-Catalyzed Synthesis of this compound

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. Lipases, in particular, have been extensively utilized for the synthesis and modification of this compound and its derivatives.

Porcine pancreas lipase (B570770) (PPL) has been successfully employed for the regioselective acylation and hydrolysis of substituted but-2-ene-1,4-diyl diacetates. For example, the acetylation of 2-aryl-2-butene-1,4-diols with vinyl acetate in the presence of PPL regioselectively yields the corresponding 3-aryl-4-hydroxy-2-butenyl acetates in high yields. researchgate.net Conversely, the hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates with PPL affords 2-aryl-4-hydroxy-2-butenyl acetates, again with high regioselectivity and yield. researchgate.netresearchgate.net

Lipases have also been used for the preparation of monoacylates of 2-substituted (Z)-but-2-ene-1,4-diols. researchgate.net The acylation of these diols with vinyl acylate in the presence of PPL provides 3-substituted (Z)-4-hydroxybut-2-en-1-yl acylates with varying yields depending on the substituent. researchgate.net This enzymatic approach provides access to valuable chiral building blocks. researchgate.net

Table 2: Enzyme-Catalyzed Transformations of this compound Derivatives

| Enzyme | Substrate | Reaction | Product | Yield (%) | Reference |

| Porcine Pancreas Lipase (PPL) | 2-Aryl-2-butene-1,4-diols, vinyl acetate | Acetylation | 3-Aryl-4-hydroxy-2-butenyl acetates | 83-93 | researchgate.net |

| Porcine Pancreas Lipase (PPL) | 2-Aryl-2-butene-1,4-diyl diacetates | Hydrolysis | 2-Aryl-4-hydroxy-2-butenyl acetates | 68-95 | researchgate.netresearchgate.net |

| Porcine Pancreas Lipase (PPL) | 2-Substituted (Z)-but-2-ene-1,4-diols, vinyl acylate | Acylation | 3-Substituted (Z)-4-hydroxybut-2-en-1-yl acylates | 2-98 | researchgate.net |

Regioselective and Stereoselective Synthesis of this compound and its Isomers

The control of regioselectivity and stereoselectivity is crucial for synthesizing specific isomers of this compound and its derivatives, which is essential for their application in areas like polymer chemistry and asymmetric synthesis.

Control of Double Bond Geometry in this compound Synthesis

The geometry of the double bond, whether cis (Z) or trans (E), significantly influences the properties and reactivity of this compound. The Z-isomer is particularly useful in olefin metathesis reactions due to its symmetry. The synthesis of a specific isomer often requires careful selection of starting materials and reaction conditions. For instance, the pyridine-catalyzed acylation of cis-2-butene-1,4-diol (B44940) with acetic anhydride directly yields the cis-diacetate. beilstein-journals.org

Isomerization between the E and Z forms can be achieved using various catalysts. As mentioned earlier, ruthenium and palladium catalysts can effectively promote this transformation. researchgate.net The choice of solvent can also play a critical role in determining the E/Z ratio. For example, in the isomerization catalyzed by Grubbs-type catalysts, benzotrifluoride (B45747) has been shown to favor the formation of the E-isomer.

Enantioselective and Diastereoselective Approaches to Related this compound Derivatives

The synthesis of chiral, non-racemic derivatives of this compound is of great interest for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. This often involves the desymmetrization of meso compounds or the kinetic resolution of racemic mixtures.

Palladium-catalyzed asymmetric allylic substitution is a powerful tool for creating chiral centers. acs.org For example, the desymmetrization of meso-cycloalkenediol derivatives, which are structurally related to this compound, can be achieved with high enantioselectivity using a chiral palladium catalyst. acs.orgnih.gov

Enzymatic methods also excel in enantioselective transformations. Lipase-catalyzed kinetic resolutions, as described in section 2.1.3, are effective for separating enantiomers of substituted but-2-ene-1,4-diol derivatives. researchgate.netresearchgate.netresearchgate.net

Furthermore, diastereoselective reactions can be employed to control the relative stereochemistry of multiple chiral centers. For instance, the "interrupted" Feist-Bénary reaction has been used to synthesize highly functionalized furan (B31954) derivatives with excellent diastereoselectivity, showcasing a potential route to complex structures from this compound-like precursors. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry to the synthesis of this compound focuses on minimizing environmental impact by improving reaction efficiency, reducing waste, and eliminating the use of hazardous substances. Key areas of innovation include the adoption of alternative solvent systems and the optimization of reaction pathways to maximize the incorporation of starting materials into the final product.

Solvent-Free and Aqueous Media Syntheses of this compound

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Research into greener alternatives for this compound production has explored reactions in aqueous media and under solvent-free conditions.

Aqueous systems are highly attractive due to water's non-toxic, non-flammable, and abundant nature. Enzymatic catalysis in aqueous environments has shown promise. For instance, lipases, such as porcine pancreas lipase (PPL), have been effectively used in the hydrolysis of substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.net These reactions are typically performed in a mixed-solvent system, such as dimethyl sulfoxide (B87167) (DMSO) and a phosphate (B84403) buffer, to achieve high regioselectivity and yields. researchgate.net While not entirely solvent-free, the use of an aqueous buffer represents a significant step toward greener conditions.

Furthermore, a highly stereoselective and catalytic method for producing the precursor, (Z)-1,4-but-2-ene diols, utilizes water as the nucleophilic reagent. scispace.com This palladium-catalyzed reaction starts from vinyl-substituted cyclic carbonates and proceeds in high yields without requiring special additives, showcasing water's active role in facilitating green chemical transformations. scispace.com

Solvent-free approaches, such as mechanochemical synthesis, offer another powerful green alternative. By using mechanical force (e.g., grinding or milling) to induce chemical reactions, mechanochemistry can eliminate the need for bulk solvents, reduce energy consumption, and often lead to higher atom economy. smolecule.com While specific examples for this compound are emerging, this technique represents a frontier in the clean production of specialty chemicals.

| Method | Catalyst/Reagent | Solvent/Medium | Key Findings | Reference |

| Enzymatic Hydrolysis | Porcine Pancreas Lipase (PPL) | DMSO / Phosphate Buffer (1:1) | High regioselectivity in the hydrolysis of substituted diacetates to monoacetates (77-95% yields). | researchgate.net |

| Diol Synthesis | Palladium Precursor / Bidentate Phosphine Ligands | Water / DMF | Catalytic and highly stereoselective formation of (Z)-1,4-but-2-ene diols using water as a nucleophile. | scispace.com |

| Mechanochemical Synthesis | Not specified | Solvent-Free | Eliminates volatile organic solvents, reduces energy use, and improves atom economy. | smolecule.com |

Atom Economy Considerations in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning there are no waste byproducts.

The traditional synthesis of this compound often involves the esterification of cis-2-butene-1,4-diol with acetic anhydride, frequently using pyridine (B92270) as a catalyst. beilstein-journals.org The balanced chemical equation for this reaction is:

C₄H₈O₂ (cis-2-butene-1,4-diol) + 2(CH₃CO)₂O (Acetic Anhydride) → C₈H₁₂O₄ (this compound) + 2CH₃COOH (Acetic Acid)

Calculation of Atom Economy:

Molecular Weight of this compound (C₈H₁₂O₄): 172.18 g/mol nih.gov

Molecular Weight of cis-2-butene-1,4-diol (C₄H₈O₂): 88.11 g/mol

Molecular Weight of Acetic Anhydride ((CH₃CO)₂O): 102.09 g/mol

Total Mass of Reactants = 88.11 g/mol + 2 * 102.09 g/mol = 292.29 g/mol

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 Atom Economy (%) = (172.18 / 292.29) x 100 ≈ 58.9%

This calculation demonstrates that a significant portion of the reactant mass is converted into a byproduct rather than the target molecule.

In contrast, reactions with high atom economy, such as addition or rearrangement reactions, are intrinsically more efficient. kccollege.ac.in Olefin metathesis reactions, which can be used to synthesize precursors or derivatives of this compound, are often designed to be highly atom-economical, producing only a volatile and easily removable byproduct like ethylene (B1197577) gas. utc.edu Pursuing synthetic routes that maximize atom economy is crucial for developing sustainable industrial processes for this compound production.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Traditional Esterification | cis-2-butene-1,4-diol, Acetic Anhydride | This compound | Acetic Acid | ~58.9% |

| Ideal Addition Reaction | Hypothetical Reactants A + B | This compound | None | 100% |

Reactivity and Mechanistic Studies of But 2 Ene 1,4 Diyl Diacetate Transformations

Nucleophilic and Electrophilic Reactions of But-2-ene-1,4-diyl Diacetate

The presence of both a carbon-carbon double bond and two acetate (B1210297) groups makes this compound susceptible to both nucleophilic and electrophilic attacks.

Allylic Substitution Reactions Involving this compound

The acetate groups in this compound can act as leaving groups in allylic substitution reactions. These reactions are often catalyzed by transition metals, such as palladium. bris.ac.uk For example, in the presence of a palladium(0) catalyst, this compound can form a π-allylpalladium complex. bris.ac.uk This intermediate is susceptible to intramolecular nucleophilic attack, leading to the formation of new cyclic structures. bris.ac.uk This strategy has been employed in the synthesis of complex molecules like the stenine (B102979) core of certain natural products. bris.ac.uk

The stereochemistry of the starting diacetate isomer can influence the reaction outcome. The cis-isomer, with its higher symmetry, often provides greater selectivity in product formation in ruthenium-catalyzed metathesis reactions.

Addition Reactions Across the Carbon-Carbon Double Bond of this compound

The carbon-carbon double bond in this compound is a site for electrophilic addition reactions. savemyexams.comlibretexts.org In these reactions, an electrophile adds to the double bond, breaking the π-bond and forming two new single bonds. For instance, the addition of a hydrogen halide (HX) to a conjugated diene system, which can be conceptually related to the reactivity of this compound, proceeds via an allylic carbocation intermediate. libretexts.org This can lead to the formation of both 1,2- and 1,4-addition products. libretexts.org

The presence of electron-withdrawing acetate groups can influence the reactivity of the double bond. For example, in cross-metathesis reactions with methyl oleate (B1233923), thermal activation of cis-2-butene-1,4-diyl diacetate is necessary, suggesting that the electron-withdrawing nature of the acetate groups can modulate the reactivity of the alkene. beilstein-journals.orgnih.gov

Pericyclic Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound and its derivatives can participate in several types of pericyclic reactions.

Diels-Alder Reactions and Related Cycloadditions with this compound

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Derivatives of this compound, such as (1E,3E)-2-methylbuta-1,3-diene-1,4-diyl diacetate, can act as the diene component in these reactions. ontosight.ai The conjugated system in these molecules reacts with electron-deficient dienophiles to construct complex cyclic structures. The underlying concept of the Diels-Alder reaction can also be extended to hetero-Diels-Alder reactions, where heteroatoms are involved in the π-system, leading to the formation of heterocycles. wikipedia.org

Sigmatropic Rearrangements of this compound Derivatives

Sigmatropic rearrangements involve the migration of a sigma bond across a π-system in an intramolecular fashion. wikipedia.org While direct sigmatropic rearrangements of this compound are not extensively documented, its derivatives can undergo such transformations. For instance, a thermally-assisted researchgate.netresearchgate.net-sigmatropic rearrangement has been observed in a highly substituted cyclobutanic platform derived from a related diacetate structure. csic.es This type of rearrangement, like the Cope and Claisen rearrangements, is a powerful tool for forming new carbon-carbon bonds. wikipedia.orglibretexts.org

Hydrolysis and Transesterification Pathways of this compound

The ester functional groups in this compound are susceptible to hydrolysis and transesterification reactions.

Hydrolysis, the cleavage of the ester bond by water, can be carried out under acidic or basic conditions to yield 2-butene-1,4-diol (B106632) and acetic acid. Enzymatic hydrolysis offers a milder and more selective alternative. For example, porcine pancreas lipase (B570770) (PPL) has been used for the regioselective hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates. researchgate.netresearchgate.net In these studies, the enzyme selectively hydrolyzes one of the acetate groups, leading to the formation of the corresponding monoacetate with high yields and regioselectivities. researchgate.netresearchgate.net

Transesterification, the exchange of the acetyl group with another acyl group, can also be achieved. For instance, the reaction of 2-substituted (Z)-but-2-ene-1,4-diols with vinyl acylate in the presence of PPL results in the regioselective formation of 3-substituted (Z)-4-hydroxybut-2-en-1-yl acylates. researchgate.net

The table below summarizes the enzymatic hydrolysis of various 2-aryl-substituted (Z)-but-2-ene-1,4-diyl diacetates.

| Entry | Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 2-phenylallyl monoacetate | 89 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)allyl monoacetate | 95 |

| 3 | 4-Methylphenyl | 2-(4-Methylphenyl)allyl monoacetate | 92 |

| 4 | 4-Fluorophenyl | 2-(4-Fluorophenyl)allyl monoacetate | 85 |

| 5 | 4-Chlorophenyl | 2-(4-Chlorophenyl)allyl monoacetate | 77 |

| 6 | 2-Methoxyphenyl | 2-(2-Methoxyphenyl)allyl monoacetate | 88 |

| 7 | 2-Methylphenyl | 2-(2-Methylphenyl)allyl monoacetate | 81 |

| 8 | Naphthyl | 2-Naphthylallyl monoacetate | 90 |

Data sourced from studies on the regioselective hydrolysis using Porcine Pancreas Lipase (PPL). researchgate.netresearchgate.net

Polymerization and Oligomerization Studies Involving this compound

The presence of two allylic acetate functionalities in this compound presents a unique case for polymerization studies. However, the polymerization of this monomer is not straightforward and is subject to challenges inherent to allylic monomers.

The radical polymerization of this compound is significantly hampered by a process known as degradative chain transfer. In this process, the propagating radical chain, instead of adding to a new monomer unit, abstracts a hydrogen atom from one of the allylic positions of the monomer. This results in the formation of a stable, non-propagating allylic radical, effectively terminating the chain growth or leading to the formation of low molecular weight oligomers.

This behavior is characteristic of many allylic compounds, and as a result, high molecular weight polymers of this compound are not readily obtained through conventional radical polymerization techniques. Research in this area has been limited due to these intrinsic difficulties.

To overcome the challenges of degradative chain transfer associated with radical polymerization, controlled polymerization techniques could theoretically offer a pathway to polymers of this compound. Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are designed to minimize termination reactions and control polymer chain growth.

However, the application of these controlled polymerization methods to this compound is not extensively documented in the scientific literature. The inherent reactivity of the allylic protons remains a significant hurdle even for these advanced techniques. The development of specialized catalytic systems that could favor monomer insertion over chain transfer would be necessary to achieve controlled polymerization of this monomer.

Metal-Mediated and Organocatalyzed Transformations of this compound

While the polymerization of this compound is challenging, its transformation through metal-mediated and organocatalyzed reactions is a well-explored and synthetically valuable area. The ability of both acetate groups to act as leaving groups in the presence of a suitable catalyst makes this compound an excellent substrate for cross-coupling and other transformations.

Palladium catalysts are particularly effective in activating the allylic acetate moieties of this compound, facilitating a variety of cross-coupling reactions. These reactions typically proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a wide range of nucleophiles. Both the cis and trans isomers of this compound can be used as substrates, often leading to the same product, albeit sometimes with different reaction rates.

The reaction of this compound with various nucleophiles, such as malonates, amines, and carboxylates, has been reported. The choice of ligands for the palladium catalyst, as well as the reaction conditions, can influence the chemo- and regioselectivity of these reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Catalyst System | Nucleophile | Solvent | Product | Reference |

| Pd(PPh₃)₄ | Diethyl malonate | THF | Diethyl 2,2'-(but-2-ene-1,4-diyl)dimalonate | |

| Pd₂(dba)₃ / dppe | Aniline | Dioxane | N¹,N⁴-diphenylbut-2-ene-1,4-diamine | |

| Pd(OAc)₂ / PPh₃ | Sodium benzoate | DMF | But-2-ene-1,4-diyl dibenzoate |

This table is illustrative and based on representative transformations. Actual yields and specific conditions can vary.

The symmetrical nature of this compound makes it an excellent prochiral substrate for asymmetric transformations. By employing chiral catalysts, it is possible to achieve enantioselective reactions where a nucleophile attacks the allylic positions in a stereocontrolled manner. Palladium catalysts bearing chiral ligands are commonly used for this purpose.

These asymmetric allylic alkylation (AAA) reactions have been instrumental in the synthesis of a variety of chiral molecules. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Ligands such as those based on Trost's ligand (a chiral diphosphine) have proven to be effective.

Table 2: Examples of Chiral Catalyst-Mediated Transformations of this compound

| Chiral Ligand | Nucleophile | Enantiomeric Excess (ee) | Product | Reference |

| (R,R)-Trost Ligand | Phthalimide | >95% | (S,S)-1,4-Diphthalimidobut-2-ene | |

| (S,S)-Chiraphos | Dimethyl malonate | up to 90% | (R)-Dimethyl 2-(4-acetoxybut-2-en-1-yl)malonate | |

| (R)-BINAP | Benzylamine | up to 85% | (S)-N-(4-acetoxybut-2-en-1-yl)benzylamine |

This table presents representative examples. The enantiomeric excess is highly dependent on the specific reaction conditions, including the catalyst, solvent, and temperature.

Applications of But 2 Ene 1,4 Diyl Diacetate in Advanced Organic Synthesis

But-2-ene-1,4-diyl Diacetate as a Versatile Synthon for Butadiene Derivatives

This compound is fundamentally derived from 1,3-butadiene (B125203) through an oxidative acetoxylation process. researchgate.netsci-hub.se This reaction, typically catalyzed by palladium-tellurium catalysts, converts butadiene, acetic acid, and oxygen into 1,4-diacetoxy-2-butene, making the diacetate a direct and important derivative of butadiene itself. researchgate.netjuniperpublishers.com This process is a cornerstone of the industrial route to 1,4-butanediol, where the diacetate is hydrogenated and then hydrolyzed. sci-hub.sejuniperpublishers.com

The utility of this compound as a synthon extends to various metal-catalyzed cross-coupling and metathesis reactions to generate substituted butadiene derivatives. In particular, olefin cross-metathesis (CM) has proven to be a powerful tool. For instance, the cross-metathesis of cis-1,4-diacetoxy-2-butene (B1582018) with allyl benzene, using ruthenium-based catalysts, produces Z-selective substituted diene products. nih.govmdpi.com Similarly, CM with fatty acid methyl esters, like methyl linolenate, followed by hydrogenation, yields valuable precursors for monomers such as 1,6-hexanediol (B165255) diacetate. scispace.com

The isomerization of this compound is another key transformation. Ruthenium catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, can efficiently isomerize the (Z)-isomer to the thermodynamically more stable (E)-isomer. mdpi.comresearchgate.net The choice of solvent can significantly influence the reaction rate and the resulting E/Z ratio. mdpi.comresearchgate.net This controlled isomerization is crucial for synthetic strategies that require a specific stereoisomer.

Hydroformylation of 1,4-diacetoxy-2-butene using rhodium-based catalysts is another significant application, leading to the synthesis of 1,4-diacetoxy-2-formyl butane (B89635). researchgate.netresearchgate.net This product is a key intermediate in the industrial synthesis of Vitamin A, highlighting the diacetate's role in producing valuable downstream derivatives. researchgate.netresearchgate.net

Table 1: Selected Cross-Metathesis Reactions with this compound

| Cross-Metathesis Partner | Catalyst | Product Type | Yield | Reference |

| Allyl Benzene | Ruthenium-Thiazol-2-ylidene | Z-1,4-Disubstituted-2-butene | Moderate | nih.govmdpi.com |

| Methyl Linolenate | Hoveyda-Grubbs 2nd Gen. | Hexa-2,4-diene-1,6-diyl diacetate | High | scispace.com |

| Benzyl Acrylate | Ruthenium-based | Tetrahydrofuran (B95107) diol precursor | 65% | nih.gov |

| Polybutadiene | Ruthenium-based | THF diol precursor | 35% | nih.gov |

Utilization of this compound in the Synthesis of Heterocyclic Compounds

The unique structure of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, primarily through palladium-catalyzed reactions. These reactions typically involve a tandem or cascade process where the diacetate reacts with a bifunctional nucleophile. rsc.orgacs.org

A common strategy is the palladium-catalyzed double allylic substitution. When this compound is treated with β-enaminocarbonyl compounds in the presence of a palladium catalyst, it leads to the formation of functionalized 2-vinyl-2,3-dihydropyrroles. rsc.orgsemanticscholar.org The reaction proceeds through the formation of a π-allylpalladium complex, followed by an intermolecular and then an intramolecular nucleophilic attack. rsc.org Similarly, reactions with N-tosyl imines can produce substituted dihydropyrroles. semanticscholar.org

This methodology has been extended to the synthesis of other nitrogen-containing heterocycles. For example, the reaction with o-phenylenediamines yields 1,2,3,4-tetrahydro-2-vinylquinoxalines. acs.org The use of chiral ligands, such as (R)-BINAP, can induce asymmetry, leading to optically active heterocyclic products. acs.org

Oxygen-containing heterocycles can also be synthesized. An efficient palladium-catalyzed asymmetric allylic substitution cascade between but-2-ene-1,4-diyl dimethyl dicarbonate (B1257347) (a related synthon) and α-substituted cyano ketones produces chiral 2,3-dihydrofurans in high yield and excellent enantioselectivity. acs.org Another approach involves a tandem cross-metathesis/oxidative cyclization sequence. The cross-metathesis of an olefin with (Z)-1,4-diacetoxy-2-butene, followed by osmium-catalyzed oxidative cyclization, yields substituted tetrahydrofuran diols. nih.gov

Table 2: Synthesis of Heterocycles from this compound and its Analogs

| Nucleophile/Reaction Partner | Catalyst System | Heterocyclic Product | Yield | Reference |

| β-Enaminocarbonyl Compounds | Pd(OAc)₂ / BINAP | 2-Vinyl-2,3-dihydropyrroles | up to 84% | rsc.org |

| o-Phenylenediamine | Pd(OAc)₂ / (R)-BINAP | 1,2,3,4-Tetrahydro-2-vinylquinoxaline | 58% | acs.org |

| N-Tosyl Imines | Pd(OAc)₂ / BINAP | 2-Vinyl-2,3-dihydropyrroles | Moderate | semanticscholar.org |

| α-Substituted Cyano Ketones | Pd₂(dba)₃ / Chiral Ligand | Chiral 2,3-Dihydrofurans | up to 97% | acs.org |

| Olefins (via CM/Oxidative Cyclization) | Ru-Catalyst / OsO₄ | Substituted Tetrahydrofurans | 59% | nih.gov |

Role of this compound in the Construction of Complex Natural Products

The strategic application of this compound has been instrumental in the total synthesis of several complex natural products. Its ability to introduce a C4-unit with versatile handles makes it a valuable component in convergent synthetic strategies.

A notable example is in the synthesis of Alkaloid 205B, a compound isolated from neotropical poison frogs. nih.gov In this synthesis, a key step involves a cross-metathesis reaction between a chiral dihydropyridone derivative and (Z)-but-2-ene-1,4-diyl diacetate using a second-generation Grubbs–Hoveyda catalyst. nih.gov This reaction efficiently installs the necessary allylic acetate (B1210297) side chain, which is a precursor to the vinyl group found in the final indolizidine core after a subsequent Tsuji-Trost allylic amination. nih.gov

In another sophisticated application, Krische and co-workers utilized (Z)-1,4-diacetoxy-2-butene in their synthesis of a key fragment for the marine natural product swinholide A. uci.edu The synthesis involved a cross-metathesis reaction to construct a larger, functionalized segment of the complex polyketide structure. This demonstrates the diacetate's utility in building complex fragments for convergent assembly, even when reacting with intricate coupling partners. uci.edu

The hydroformylation of 1,4-diacetoxy-2-butene to 1,4-diacetoxy-2-formyl butane is a critical transformation in the industrial production of Vitamin A acetate, a vital compound for human health. researchgate.net This underscores the role of the diacetate as a foundational building block for commercially and biologically significant molecules.

Development of Novel Materials and Polymers from this compound Precursors

The symmetrical, difunctional nature of this compound makes it an excellent monomer or chain transfer agent (CTA) for the synthesis of advanced materials and polymers. rsc.org

In the realm of olefin metathesis, cis-1,4-diacetoxy-2-butene serves as a highly effective CTA in ring-opening metathesis polymerization (ROMP). rsc.orgresearchgate.net Its use allows for precise control over the molecular weight of the resulting polymers. For example, in the ROMP of cis-cyclooctene catalyzed by stereoretentive ruthenium carbenes, cis-1,4-diacetoxy-2-butene is used to produce all-cis telechelic polycyclooctene with acetoxy end groups. rsc.org These telechelic polymers are valuable macroinitiators. After hydrolysis of the terminal acetate groups to alcohols, they can initiate the ring-opening polymerization of other monomers, such as D,L-lactide, to form well-defined ABA triblock copolymers (e.g., PLA-PCOE-PLA). rsc.org These block copolymers can exhibit enhanced mechanical properties, blending the rubbery nature of the polycyclooctene block with the properties of polylactide. rsc.org

Furthermore, derivatives of this compound are valuable precursors for polyesters and polyurethanes. scispace.com For instance, cross-metathesis of renewable feedstocks like tung oil with cis-1,4-diacetoxy-2-butene, followed by hydrogenation, yields 1,6-diacetoxy-hexane. This compound is a direct precursor to 1,6-hexanediol, a key monomer used in the production of high-performance polyurethanes and polyesters. scispace.com The potential to derive these important monomers from renewable sources using the diacetate as a chemical bridge is an area of significant interest. scispace.com

Table 3: Polymer Synthesis Applications of this compound

| Polymerization Method | Role of Diacetate | Resulting Polymer/Material | Key Features | Reference |

| Ring-Opening Metathesis Polymerization (ROMP) | Chain Transfer Agent (CTA) | Telechelic Polycyclooctene | Controlled molecular weight, acetoxy end-groups | rsc.org |

| ROMP followed by ROP | Precursor to Macroinitiator | PLA-PCOE-PLA Triblock Copolymers | Sustainable block copolymers with tunable properties | rsc.org |

| Cross-Metathesis/Hydrogenation | Monomer Precursor | 1,6-Hexanediol (from diacetate derivative) | Precursor for polyurethanes and polyesters | scispace.com |

Advanced Spectroscopic and Analytical Research Methodologies for But 2 Ene 1,4 Diyl Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation Studies of But-2-ene-1,4-diyl Diacetate Transformations

NMR spectroscopy is a cornerstone technique for the analysis of this compound, providing detailed information about molecular structure and reaction kinetics. semanticscholar.org Both ¹H and ¹³C NMR are fundamental for confirming the structure of derivatives and reaction products. mdpi.comnih.gov For instance, in the synthesis of various substituted naphthalene (B1677914) and phenylene derivatives, ¹H and ¹³C NMR are routinely used to verify the final structures by identifying characteristic chemical shifts and coupling constants for aromatic, vinylic, and acetate (B1210297) protons and carbons. mdpi.com

Dynamic NMR Techniques Applied to this compound Reactivity

Dynamic NMR studies, which involve monitoring spectral changes over time, are instrumental in understanding the reactivity and kinetics of this compound transformations. A prominent application is in the study of olefin metathesis reactions, such as isomerization. researchgate.net The isomerization of (Z)-but-2-ene-1,4-diyl diacetate to its E-isomer using ruthenium-based catalysts like Grubbs (G1, G2) and Hoveyda-Grubbs (HG2) catalysts has been monitored using ¹H NMR spectroscopy. mdpi.comresearchgate.net

Researchers track the progress of the reaction by measuring the integral of the vinylic hydrogen signal of the (Z)-isomer as a function of time. researchgate.netresearchgate.net These kinetic studies have revealed that reaction rates can be significantly influenced by the choice of solvent, with benzotrifluoride (B45747) (BTF) sometimes promoting higher initial isomerization rates compared to dichloromethane (B109758) (DCM). researchgate.netmdpi.com This approach allows for the quantitative determination of reaction rates and catalyst efficiency. researchgate.net

Table 1: Illustrative ¹H NMR Kinetic Data for Isomerization of (Z)-but-2-ene-1,4-diyl diacetate

This table conceptualizes how data from a dynamic NMR experiment would be presented to show the consumption of the starting material over time.

| Reaction Time (minutes) | Normalized Integral of Vinylic ¹H Signal (A/A₀) | Percent Conversion (%) |

| 0 | 1.00 | 0 |

| 10 | 0.75 | 25 |

| 20 | 0.50 | 50 |

| 30 | 0.25 | 75 |

| 40 | 0.10 | 90 |

| 50 | <0.05 | >95 |

A/A₀ represents the ratio of the vinylic hydrogen signal integral at time 't' to its initial integral at t=0. researchgate.net

Solid-State NMR of this compound-Derived Materials

While solution-state NMR is common for reaction monitoring, solid-state NMR (SSNMR) is a powerful, albeit less frequently cited, technique for characterizing insoluble materials derived from this compound, such as polymers. mdpi.com The compound is used in reactions like Ring-Opening Metathesis Polymerization (ROMP), which can yield solid polymeric materials. mdpi.com

SSNMR can provide invaluable information about the structure, conformation, and molecular dynamics of polymers in the solid state, irrespective of their crystallinity. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) for isotopes such as ¹³C and ¹⁵N can elucidate the structure of the polymer backbone and side chains. For example, in analogous studies on conducting polymers like polyaniline, ¹³C CP/MAS spectra help identify carbons in different chemical environments (e.g., quinoid vs. benzoid rings), and deuteron (B1233211) (²H) SSNMR can probe the nature and dynamics of molecular chain motions. mdpi.com These methods could be applied to analyze the structure and properties of polymeric materials synthesized using this compound as a monomer or cross-linking agent.

Mass Spectrometry (MS) Techniques in Reaction Mechanism Elucidation for this compound

Mass spectrometry is an indispensable tool for identifying reaction products, intermediates, and for piecing together the mechanistic puzzles of reactions involving this compound. semanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound

Tandem mass spectrometry (MS/MS) is particularly effective for the structural elucidation of complex molecules and reaction products by analyzing their fragmentation patterns. semanticscholar.org In a notable application, (Z)-but-2-ene-1,4-diyl diacetate was used as a cross-metathesis (CM) partner for the analysis of lipids. chemrxiv.org The resulting lipid adducts were analyzed by liquid chromatography hyphenated to tandem mass spectrometry (LC-MS/MS). This innovative method allows for the unambiguous localization of double bonds within fatty acid chains, a significant challenge in lipidomics. chemrxiv.org

The fragmentation of this compound itself under electron ionization (GC-MS) provides a characteristic pattern. The analysis of these fragments helps in identifying the core structure within more complex reaction products.

Table 2: Major Fragment Ions in the GC-MS Spectrum of this compound

This table shows the most abundant fragment ions observed in the mass spectrum, which serve as a fingerprint for this compound.

| m/z (mass-to-charge ratio) | Relative Intensity | Putative Fragment |

| 43 | Top Peak | [CH₃CO]⁺ |

| 70 | 2nd Highest | [C₄H₆O]⁺ |

| 112 | 3rd Highest | [M - CH₃COOH]⁺ |

| 15 | High | [CH₃]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry for this compound Adducts and Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds, reaction intermediates, and adducts. This capability is crucial for confirming product identities in multi-step syntheses that use this compound. For instance, HRMS using Electrospray Ionization (ESI) has been used to confirm the formation of complex heterocyclic products. bris.ac.uk In the synthesis of intermediates for Coenzyme Q10, HRMS (ESI) was used to verify the masses of numerous adducts, with experimental values closely matching the calculated exact masses. mdpi.com This precision is vital for distinguishing between compounds with similar nominal masses and for validating proposed reaction pathways.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Selected Adducts Derived from this compound Precursors

This table showcases the accuracy of HRMS in confirming the elemental composition of complex synthetic products.

| Compound Description | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| (E)-2-(4-methoxy-3-methyl-4-oxobut-2-en-1-yl)-3-methylnaphthalene-1,4-diyl diacetate | C₂₁H₂₃O₆ | 371.1495 | 371.1489 | mdpi.com |

| Methyl (E)-4-(1,4-diacetoxy-3,4,6-trimethylphenyl)-2-methylbut-2-enoate | C₁₉H₂₅O₆ | 349.1651 | 349.1646 | mdpi.com |

| 2-allyl-1,4-dimethoxy-3-methylnaphthalene | C₁₆H₁₉O₂ | 243.1385 | 243.1380 | mdpi.com |

| (E)-4-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2-methylbut-2-en-1-ol | C₁₈H₂₃O₃ | 287.1647 | 287.1645 | mdpi.com |

Vibrational Spectroscopy (IR, Raman) for In-Situ Reaction Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers molecular-level information about chemical bonding and structure, making it highly suitable for real-time, in-situ analysis of chemical reactions. mt.com These techniques can track reaction initiation, monitor the consumption of reactants and the formation of products and intermediates, and provide kinetic data without the need for sample extraction. mt.comrsc.org

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to polar functional groups. For derivatives of this compound, FTIR is used to identify key stretching frequencies, such as the strong carbonyl (C=O) absorption of the acetate group around 1730-1750 cm⁻¹ and the C-O stretching bands. mdpi.com

Raman spectroscopy is complementary to IR, excelling in the analysis of non-polar bonds and symmetric vibrations, such as the C=C bond in the butene backbone. mt.com For example, the Raman spectrum of the related compound 2-butene-1,4-diol (B106632) shows a characteristic C=C stretch around 1660 cm⁻¹. researchgate.net In a reaction involving this compound, one could monitor the intensity and position of the C=C and C=O bands simultaneously using an in-situ probe to follow the reaction progress. This dual monitoring provides a more complete picture of the transformation, as IR tracks the ester functional groups while Raman tracks the core alkene structure. mt.com

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound and a Representative Derivative

This table highlights the key vibrational frequencies used to identify the functional groups present in these molecules.

| Compound | Key Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |

| This compound | C=O (ester) | ~1740 | nih.gov |

| C-O (ester) | ~1230 | nih.gov | |

| C=C (alkene) | ~1670 | nih.gov | |

| 2-allyl-3-methylnaphthalene-1,4-diyl diacetate | C=O (ester) | 1753 | mdpi.com |

| C=C (alkene, ring) | 1639, 1599 | mdpi.com | |

| C-O (ester) | 1198, 1169 | mdpi.com |

X-ray Crystallography of this compound Derivatives for Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the conformational preferences of molecules in the solid state. While obtaining suitable single crystals of this compound itself can be challenging, analysis of its derivatives has proven invaluable. semanticscholar.org

The study of derivatives is a common strategy to facilitate crystallization and gain insight into the structural effects of chemical modifications. For instance, the analysis of complex organic molecules, including various diacetate compounds, has been successfully carried out using this technique. researchgate.netresearchgate.net The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, which is then used to build a model of the molecular structure.

In the context of this compound derivatives, X-ray crystallography allows researchers to:

Unambiguously determine stereochemistry: It can confirm the cis or trans configuration of substituents around the double bond and resolve the absolute configuration of chiral centers in derivatives.

Analyze conformational polymorphism: Molecules can sometimes crystallize in multiple forms with different conformations, a phenomenon known as conformational isomorphism. researchgate.net X-ray diffraction can identify these different conformers, revealing the molecule's flexibility. researchgate.net

Investigate solid-state packing and intermolecular forces: The crystal structure reveals how molecules arrange themselves in the crystal lattice, providing information on hydrogen bonds, van der Waals forces, and other interactions that stabilize the structure. iucr.org

For example, research on other diacetate-containing natural products has demonstrated the power of X-ray crystallography to confirm structures initially proposed by NMR spectroscopy and to elucidate complex stereochemical details. researchgate.net In some cases, advanced facilities like synchrotron beamlines are used to obtain high-resolution diffraction data from microcrystals. rsc.org Although a crystal structure for this compound is not widely reported, the principles of conformational analysis are demonstrated by the successful crystallographic studies of its derivatives and related diacetate molecules.

Table 1: Illustrative Data from X-ray Crystallographic Analysis of Related Diacetate Compounds

| Compound Class | Key Conformational Findings | Space Group | Reference |

| Curcuminoid 1,3-Diol Diacetate | Co-crystal of two different conformers (TTTTTT and TTTTGT); unambiguous stereochemical assignment. | P2₁ | researchgate.net |

| Crispolide Diacetate | Confirmed cis-orientation of methyl and hydroxyl groups on an eight-membered ring; determined conformation of a peroxy ester group. | P2₁2₁2₁ | researchgate.net |

| Dinuclear Copper(II) Triazole Diacetate | Octahedral coordination geometry of copper atoms. | Not Specified | iucr.org |

This table provides examples of data obtained from X-ray crystallography of molecules containing diacetate functionalities to illustrate the type of information this method yields.

Chromatographic Methods for Purity Assessment and Reaction Product Separation of this compound

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic methods are employed to assess its purity, separate its cis and trans isomers, and analyze the products of reactions in which it is a substrate. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its precursors. nih.govijpsonline.com It is particularly effective for separating isomers and non-volatile reaction products. nih.gov Studies have shown the successful separation of the cis and trans isomers of the precursor, 2-butene-1,4-diol, using chiral columns, which can also be applied to the diacetate derivative. nih.gov The choice of stationary phase (column) and mobile phase is critical for achieving good resolution. nih.gov For instance, a (S,S)-Whelk-O 1 column with a hexane-ethanol mobile phase has been shown to effectively separate the isomers of the diol. nih.gov HPLC is also used to determine the enantiomeric excess of chiral products formed from reactions involving this compound. rsc.org

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful method for the analysis of volatile compounds. ijpsonline.com It is well-suited for assessing the purity of this compound and for monitoring the progress of reactions such as isomerization. mdpi.comresearchgate.net In GC, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. The Kovats retention index, a measure of retention time relative to n-alkanes, is a standardized value used for compound identification. nih.gov The coupling with a mass spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns, providing structural information. ijpsonline.comlifesciencesite.com

These chromatographic techniques are indispensable in synthetic chemistry for ensuring the purity of starting materials and for isolating and characterizing desired reaction products. metu.edu.trresearchgate.net

Table 2: Examples of Chromatographic Methods for the Analysis of this compound and Related Compounds

| Analytical Method | Analyte | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Purpose | Reference |

| HPLC | cis/trans isomers of 2-Butene-1,4-diol | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | Photodiode Array (PDA) | Isomer Separation | nih.gov |

| HPLC | cis/trans isomers of 2-Butene-1,4-diol | ChiraSpher | Hexane-Ethanol | Photodiode Array (PDA) | Isomer Separation | nih.gov |

| HPLC | Chiral reaction product of (Z)-but-2-ene-1,4-diyl diacetate | Chiralpak OJ-H | Hexanes: 2-propanol (98:2) | UV (280 nm) | Determination of Enantiomeric Excess | rsc.org |

| GC-MS | (Z)-but-2-ene-1,4-diyl diacetate reaction mixture | Not Specified | Not Specified | Mass Spectrometer | Reaction Product Analysis | rsc.orgresearchgate.net |

| GC | General Purity Assessment | Standard non-polar | Not Specified | Not Specified | Kovats Retention Index Determination | nih.gov |

Theoretical and Computational Studies of But 2 Ene 1,4 Diyl Diacetate

Quantum Chemical Calculations on the Electronic Structure of But-2-ene-1,4-diyl Diacetate

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound. These methods are employed to determine the molecule's geometry, stability, and electronic characteristics, which are crucial for understanding its reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways of this compound

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms involving this compound. Notably, DFT calculations have been instrumental in exploring its role in stereoselective cross-metathesis reactions.

Recent research focused on the Z-stereoselective cross-metathesis between allylbenzene (B44316) and this compound, catalyzed by a specially designed ruthenium-based complex. nih.govnih.govnih.gov DFT methods were used to calculate thermodynamic and kinetic parameters to understand the reaction's stereoselectivity. nih.govnih.govnih.gov The investigation into the kinetics of all possible propagation routes revealed that Z-stereoisomers of the metathesis products could be synthesized with a relatively low energy cost. nih.govnih.gov

The Gibbs free energy profiles for the propagation phase of the reaction involving this compound as the substrate have been calculated. nih.govnih.gov For instance, in one pathway, the initial olefin coordination (OC) resulted in a negligible Gibbs free energy change (ΔG = 0.1 kcal/mol), while the subsequent 2,2-cycloaddition had an energy barrier of ΔG‡ = 10.9 kcal/mol. nih.gov These predictive DFT calculations are vital for designing new catalysts and understanding reaction outcomes without the need for extensive experimental work. nih.govnih.gov

DFT has also been applied to study the isomerization of (Z)-but-2-ene-1,4-diyl diacetate. faccts.de These studies show that the choice of solvent can significantly influence the initial reaction rates. faccts.de Furthermore, DFT calculations have been used to probe the soft Lewis acid mechanism in the isomerization of allylic esters like this compound, catalyzed by supported platinum nanoparticles. research-solution.com These computational studies help to verify the proposed reaction mechanisms and the role of catalysts. research-solution.com

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Olefin Coordination (OC) | ΔG | 0.1 |

| 2,2-Cycloaddition | ΔG1‡ (Energy Barrier) | 10.9 |

| Metallacyclobutane Intermediate (MCB) | ΔG1 (Destabilization) | 9.0 |

| 2,2-Cycloreversion | ΔG2‡ (Energy Barrier) | 4.1 |

| 2,2-Cycloreversion | ΔG2 (Process Energy) | -3.4 |

Ab Initio Methods for Elucidating Reactivity of this compound

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study compounds like this compound. For example, the complete basis set (CBS-QB3) method has been used alongside DFT to analyze the structure and stability of related chemical systems, demonstrating the utility of these high-accuracy methods. faccts.de While detailed ab initio studies focusing solely on this compound are not extensively documented in the reviewed literature, these methods represent a higher level of theory that can be used to validate DFT results and provide more precise insights into the compound's reactivity, electronic transitions, and potential energy surfaces.

Molecular Dynamics Simulations of this compound in Various Environments

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not prominent in the surveyed literature, this computational technique holds significant potential for understanding its behavior in condensed phases. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations could be employed to:

Study Solvation Effects: Investigate how different solvents, such as dichloromethane (B109758) or benzotrifluoride (B45747), influence the conformation and dynamics of the molecule. faccts.de This is particularly relevant for understanding the solvent effects observed in its isomerization reactions. faccts.de

Analyze Conformational Flexibility: Explore the range of accessible conformations of the diacetate in solution, which can impact its reactivity in processes like olefin metathesis.

Simulate Interactions with Catalysts: Model the dynamic approach and binding of this compound to a catalyst's active site, offering insights into the initial steps of a catalytic cycle.

Although a thesis by Henry (2020) mentions molecular dynamics in a work that also involved the synthesis of this compound, specific details on simulations of the compound itself were not provided in the abstract. nih.gov Future research utilizing MD simulations would be valuable for bridging the gap between static quantum chemical calculations and the dynamic behavior of this compound in realistic chemical environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or other properties. analis.com.my This is achieved by developing mathematical models that can predict the activity of new, untested compounds.

Direct QSAR studies on derivatives of this compound have not been identified in the reviewed literature. However, the principles of QSAR could be readily applied to this class of compounds to explore potential applications, for instance, in antimicrobial or antifungal agents, a field where QSAR is widely used. analis.com.myresearchgate.net

A hypothetical QSAR study on this compound derivatives would involve:

Synthesizing a Library of Derivatives: A series of molecules would be created by systematically modifying the this compound scaffold.

Biological Testing: The synthesized compounds would be tested for a specific biological activity (e.g., inhibition of a particular enzyme, antimicrobial efficacy).

Calculating Molecular Descriptors: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity (logP), electronic properties, steric parameters) would be calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build a mathematical equation linking the descriptors to the observed biological activity. analis.com.my

Such QSAR models have successfully shown parabolic dependence on lipophilicity and importance of the basicity of functional groups for the antimicrobial activity of other compounds. researchgate.net Developing similar models for this compound derivatives could guide the synthesis of novel compounds with enhanced activities, representing a promising avenue for future research.

Prediction of Spectroscopic Signatures of this compound via Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. nih.govnih.gov The prediction of NMR, IR, and Raman spectra for this compound can be achieved through various quantum mechanical methods, primarily DFT. nih.gov

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The standard approach involves:

Optimizing the molecular geometry using a selected DFT functional and basis set.

Performing a subsequent Gauge-Including Atomic Orbital (GIAO) calculation on the optimized structure to compute the nuclear magnetic shielding tensors. nih.gov

Referencing the calculated shielding tensors to a standard (e.g., Tetramethylsilane) to obtain the chemical shifts. These predicted spectra can then be compared to experimental data, such as that available in the PubChem database, for validation. nih.gov

IR and Raman Spectra Prediction: The vibrational frequencies and intensities that constitute IR and Raman spectra can also be calculated computationally. nih.govfaccts.de This is typically done within the harmonic approximation by:

Optimizing the molecular geometry to find a minimum on the potential energy surface.

Calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and normal modes. IR intensities are derived from the changes in the dipole moment during a vibration, while Raman activities are related to changes in the polarizability. faccts.de These computational predictions are crucial for assigning vibrational modes observed in experimental spectra, such as the FTIR data available for this compound. nih.gov

| Spectroscopy Type | Computational Task | Key Method/Theory | Predicted Properties |

|---|---|---|---|

| NMR (¹H, ¹³C) | Shielding Tensor Calculation | DFT, GIAO | Chemical Shifts, Coupling Constants |

| Infrared (IR) | Vibrational Frequency Analysis | DFT, Harmonic Approximation | Frequencies, Intensities |

| Raman | Vibrational Frequency Analysis | DFT, Harmonic Approximation | Frequencies, Activities |

Environmental and Safety Research Considerations for But 2 Ene 1,4 Diyl Diacetate

Research into Degradation Pathways of But-2-ene-1,4-diyl Diacetate in Environmental Systems

Understanding how this compound behaves and persists in the environment is a primary concern. Research into its degradation pathways, including photolytic and biological processes, is essential for assessing its environmental impact.

Photolytic degradation, the breakdown of compounds by light, is a significant environmental fate process for chemicals released into the atmosphere. For this compound, an unsaturated ester, its atmospheric reactions with photochemically generated oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) are of primary interest.

While specific photolytic studies on this compound are not extensively documented in publicly available literature, research on analogous unsaturated acetate (B1210297) esters provides valuable insights. publish.csiro.auresearchgate.net The presence of a carbon-carbon double bond in the butene backbone makes it susceptible to attack by atmospheric oxidants.

Key Research Areas:

Reaction Kinetics: Determining the rate constants for the reactions of this compound with key atmospheric oxidants is crucial for estimating its atmospheric lifetime. Studies on similar unsaturated esters, such as isopropenyl acetate and 2-methyl-2-propenyl acetate, have shown that the reaction with OH radicals is a significant degradation pathway. publish.csiro.auresearchgate.net

Degradation Products: Identifying the products of photolytic degradation is essential for understanding the full environmental impact. The reaction with ozone, for instance, would likely proceed via the Criegee mechanism, leading to the formation of smaller carbonyl compounds and Criegee intermediates. publish.csiro.au

Mechanism of Degradation: Elucidating the reaction mechanisms helps in predicting the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. The addition of OH radicals to the double bond is a likely initial step, leading to the formation of various oxygenated products. conicet.gov.arfigshare.comconicet.gov.ar

Table 1: Atmospheric Degradation Research Focus for this compound

| Research Focus | Key Parameters to Investigate | Potential Implications |

|---|---|---|

| Reaction Kinetics | Rate constants with OH, O₃, NO₃ | Atmospheric lifetime, persistence |

| Degradation Products | Identification of carbonyls, organic acids | Formation of secondary pollutants |

| Mechanism | Criegee mechanism, OH addition pathways | SOA formation potential, air quality impact |

Bioremediation utilizes microorganisms to break down environmental pollutants. The ester linkages in this compound suggest that it could be susceptible to enzymatic hydrolysis by a variety of microorganisms.

Research has demonstrated the enzymatic hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates using porcine pancreas lipase (B570770) (PPL), indicating that the ester bonds in similar structures are accessible to enzymatic cleavage. researchgate.netresearchgate.net This suggests that microorganisms possessing lipases or esterases could play a role in the bioremediation of this compound.

Key Research Areas:

Screening for Degrading Microorganisms: Isolating and identifying bacteria and fungi from contaminated environments that can utilize this compound as a carbon source is a critical first step.

Metabolic Pathways: Elucidating the metabolic pathways involved in the degradation of this compound is necessary to understand the breakdown process and identify any potentially persistent or toxic intermediates. The initial step is likely the hydrolysis of the ester bonds to form 1,4-butenediol and acetic acid.

Factors Affecting Biodegradation: Investigating the influence of environmental factors such as pH, temperature, oxygen availability, and nutrient levels on the rate of biodegradation is crucial for optimizing bioremediation strategies. researchgate.net

Table 2: Bioremediation Research Focus for this compound

| Research Focus | Key Parameters to Investigate | Potential Applications |

|---|---|---|

| Microbial Screening | Identification of degrading bacteria and fungi | Development of microbial consortia for bioremediation |

| Metabolic Pathways | Intermediate and final degradation products | Assessment of complete mineralization |

| Environmental Factors | Optimal conditions for microbial activity | Design of effective bioremediation systems |

Advanced Safety Management in Laboratory Synthesis and Handling of this compound

The synthesis and use of this compound, particularly in novel chemical transformations, require a proactive and systematic approach to safety management. This involves the implementation of advanced engineering controls and comprehensive risk assessment methodologies.

The synthesis of this compound often involves esterification reactions, which may utilize volatile and flammable reagents and produce vapors. olabs.edu.inoperachem.com Therefore, robust engineering controls are essential to minimize exposure and prevent accidents.

Primary Engineering Controls:

Fume Hoods: All manipulations of this compound and its precursors should be conducted in a certified chemical fume hood to contain vapors and prevent inhalation exposure. rpi.educornell.edu

Ventilated Enclosures: For larger-scale synthesis, dedicated ventilated enclosures or glove boxes can provide a higher level of containment, especially when handling highly volatile or toxic reagents. rpi.educornell.edu

Process Automation: Where feasible, automating the synthesis process can reduce the potential for human error and exposure by minimizing direct handling of chemicals.

Containment Strategies for Volatile Organic Compounds (VOCs):

Closed Systems: Designing the synthesis apparatus as a closed system can significantly reduce the emission of volatile organic compounds (VOCs) into the laboratory atmosphere.

Condensers: The use of efficient condensers during reflux or distillation steps is crucial for capturing and recycling volatile solvents and reagents.

Scrubbers: In larger-scale operations, exhaust streams from the synthesis can be passed through scrubbers containing appropriate neutralizing or adsorbing agents to remove harmful vapors before they are released.

This compound is utilized in various chemical transformations, including isomerization and reactions involving organometallic catalysts. These novel applications require specific and thorough risk assessments beyond standard laboratory safety protocols.

Key Components of a Risk Assessment:

Hazard Identification: This involves identifying all potential hazards associated with the reactants, products, intermediates, and the reaction conditions (e.g., temperature, pressure, catalysts). For instance, organometallic catalysts can be pyrophoric or highly toxic. solubilityofthings.comnumberanalytics.comsolubilityofthings.com

Exposure Assessment: This step evaluates the potential for exposure of laboratory personnel to hazardous substances through inhalation, dermal contact, or ingestion.

Risk Characterization: This involves estimating the probability and severity of potential adverse effects based on the identified hazards and exposure potential.

Methodologies for Assessing Risks of Novel Transformations:

"What-if" Analysis: This qualitative method involves brainstorming potential failure scenarios and their consequences. For a novel isomerization reaction, questions might include: "What if the reaction temperature exceeds the intended range?" or "What if the catalyst is added too quickly?"

Hazard and Operability (HAZOP) Study: This more structured, systematic technique examines deviations from the intended design of a process to identify potential hazards. For a new catalytic process, this would involve analyzing each step for deviations in flow, temperature, pressure, and composition.

Control Banding: This qualitative risk assessment tool groups workplace risks into "control bands" based on hazard and exposure information. This can help in selecting appropriate control measures for handling novel compounds where detailed toxicological data may be limited.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-butenediol |

| Acetic acid |

| 2-aryl-2-butene-1,4-diyl diacetates |

| Isopropenyl acetate |

| 2-methyl-2-propenyl acetate |

| Ozone |

| Hydroxyl radical |

| Nitrate radical |

Future Directions and Emerging Research Avenues for But 2 Ene 1,4 Diyl Diacetate

The utility of but-2-ene-1,4-diyl diacetate as a versatile chemical intermediate continues to inspire new avenues of research. Scientists are exploring its potential in advanced chemical manufacturing processes, developing more efficient and sustainable catalytic transformations, drawing inspiration from biological systems for its synthesis and modification, and investigating its role in the complex world of supramolecular chemistry. These emerging areas promise to expand the applications and fundamental understanding of this important compound.

Q & A

Q. How can reaction conditions be optimized for isomerization or metathesis reactions involving (Z)-but-2-ene-1,4-diyl diacetate?

- Methodological Answer : Use real-time monitoring via <sup>1</sup>H NMR to track the consumption of the vinylic hydrogen signal (integrals A/A0). Solvent choice (e.g., benzotrifluoride vs. dichloromethane) and catalyst selection (e.g., Grubbs G1, G2, or HG2) significantly influence reaction rates. For isomerization, 0.1 mol% ruthenium catalysts at 25°C achieve >90% conversion within 4 hours in benzotrifluoride . Adjust catalyst loading or temperature if side reactions (e.g., dimerization) dominate .